PI3Kα Inhibitory and Antiproliferative Activity of Derivatives Synthesized from 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic Acid vs. 5-Bromo and 8-Methyl Regioisomers
In a study evaluating 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors, compounds derived from the 8-bromo-6-chloro substitution pattern (synthesized using 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid as a key intermediate) exhibited superior cellular antiproliferative activity against PI3Kα-addicted cancer cell lines compared to regioisomeric 5-bromo-6-chloro and 8-methyl-6-chloro variants [1].
| Evidence Dimension | Antiproliferative activity (IC50) against T47D breast cancer cells |
|---|---|
| Target Compound Data | Derivative with 8-Br,6-Cl substitution pattern: IC50 = 0.43 μM |
| Comparator Or Baseline | Derivative with 5-Br,6-Cl substitution pattern: IC50 = 2.1 μM; Derivative with 8-CH3,6-Cl substitution pattern: IC50 > 10 μM |
| Quantified Difference | 8-Br,6-Cl derivative is ~4.9-fold more potent than 5-Br,6-Cl regioisomer; >23-fold more potent than 8-CH3,6-Cl variant |
| Conditions | T47D human breast cancer cell line (PI3Kα-addicted); 72-hour MTT assay |
Why This Matters
This quantifiable potency advantage demonstrates that the 8-bromo-6-chloro substitution pattern confers superior target engagement in cellular assays, directly justifying procurement of this specific building block over regioisomeric alternatives for kinase inhibitor discovery programs.
- [1] Molaid Chemical Database Literature Summary. Design, synthesis, and biological evaluation of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors. Comparative IC50 data for T47D cell line: 8-Br,6-Cl derivative IC50 = 0.43 μM; 5-Br,6-Cl derivative IC50 = 2.1 μM; 8-CH3,6-Cl derivative IC50 > 10 μM. View Source
